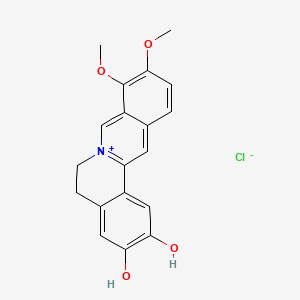
Adenosine 5'-diphosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate (disodium) is an adenine nucleotide involved in energy storage and nucleic acid metabolism. It plays a crucial role in cellular processes by converting into adenosine triphosphate (ATP) via ATP synthases. This compound is also significant in platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: This method involves using enzymes to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphate (disodium) as a product. The reaction mixture contains NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions. The reaction is incubated at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C. The progress of the reaction is monitored using analytical methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the desired conversion is achieved, the reaction is stopped by heat inactivation or by adding a denaturing agent.
Chemical Synthesis: This method involves using chemical reagents and reaction conditions to synthesize adenosine 5’-diphosphate (disodium) from simpler precursors. The reaction mixture contains the appropriate precursors, such as 5’-adenosine diphosphate and adenosine monophosphate, in the optimal solvent system. Coupling reagents and catalysts are added to facilitate the formation of the desired bonds. The pH and temperature are adjusted according to the reaction requirements, and the reaction is allowed to proceed for the specified duration. The progress of the reaction is monitored using analytical techniques like TLC or HPLC. The reaction is quenched, and the product is isolated using appropriate purification techniques, such as column chromatography or crystallization.
Industrial Production Methods: Industrial production of adenosine 5’-diphosphate (disodium) typically involves large-scale enzymatic or chemical synthesis methods, optimized for high yield and purity. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.
Chemical Reactions Analysis
Adenosine 5’-diphosphate (disodium) undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized to adenosine 5’-triphosphate (ATP) or reduced to adenosine monophosphate (AMP) through enzymatic processes involving ATP synthases and adenylate kinases.
Substitution Reactions: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: ATP synthases for oxidation to ATP.
Reducing Agents: Adenylate kinases for reduction to AMP.
Substitution Reagents: Various nucleophiles for substitution reactions.
Hydrolysis Conditions: Water and specific enzymes for hydrolysis reactions.
Major Products Formed:
- Adenosine 5’-triphosphate (ATP)
- Adenosine monophosphate (AMP)
- Inorganic phosphate
Scientific Research Applications
Adenosine 5’-diphosphate (disodium) has numerous scientific research applications, including:
- Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques like HPLC .
- Biology: It plays a crucial role in cellular energy metabolism and is used in studies related to cellular respiration and energy transfer .
- Medicine: It is used in platelet activation tests and studies related to blood clotting and cardiovascular diseases .
- Industry: It is used as a raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Adenosine 5’-diphosphate (disodium) exerts its effects through its interaction with purinergic receptors P2Y1 and P2Y12 on platelets. Upon binding to these receptors, it activates intracellular signaling pathways that lead to platelet activation and aggregation. The compound is also involved in energy storage and nucleic acid metabolism through its conversion into ATP by ATP synthases .
Comparison with Similar Compounds
Adenosine 5’-diphosphate (disodium) is similar to other adenine nucleotides such as adenosine triphosphate (ATP) and adenosine monophosphate (AMP). it is unique in its role as an intermediate in the conversion between ATP and AMP. The key differences between these compounds are:
- Adenosine triphosphate (ATP): Contains three phosphate groups and is a high-energy molecule involved in energy transfer.
- Adenosine monophosphate (AMP): Contains one phosphate group and is a lower-energy molecule involved in energy metabolism .
Similar Compounds:
- Adenosine triphosphate (ATP)
- Adenosine monophosphate (AMP)
- Adenosine pyrophosphate (APP)
Adenosine 5’-diphosphate (disodium) stands out due to its specific role in platelet activation and its intermediate position in the energy transfer processes within cells.
Properties
Molecular Formula |
C10H13N5Na2O10P2 |
|---|---|
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |
InChI Key |
ORKSTPSQHZNDSC-JQAADMKISA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


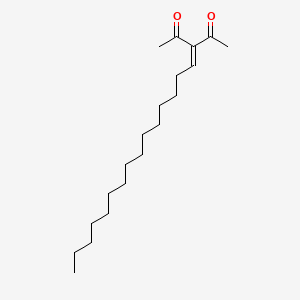
![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)
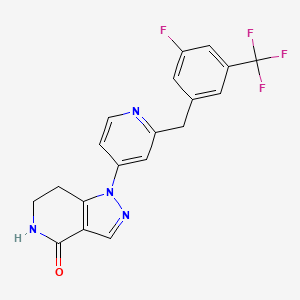
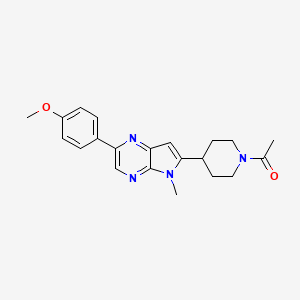
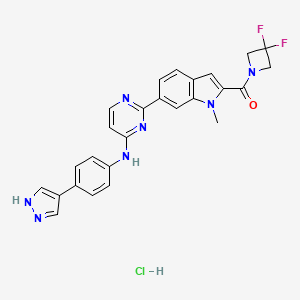
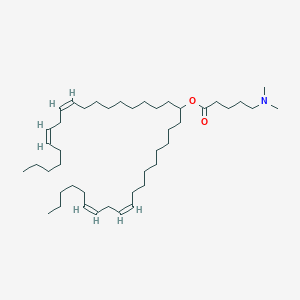
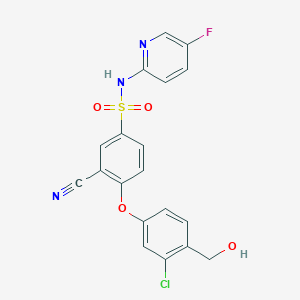
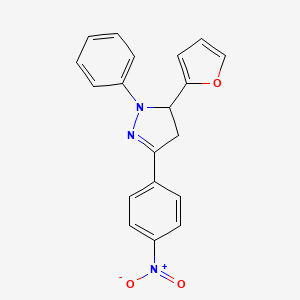
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10857447.png)
![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)
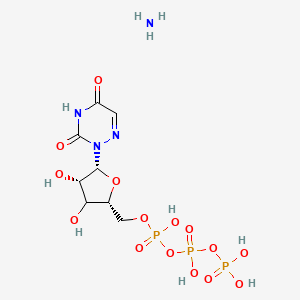
![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)
![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)
